One of the primary applications of formamidine thiocyanate lies in its role as a versatile building block for the synthesis of novel molecules. Its functional groups, including the formamidine moiety and the thiocyanate group, offer reactivity that allows researchers to create complex organic structures. Studies have shown its effectiveness in synthesizing various heterocycles, which are organic compounds containing atoms other than carbon and hydrogen in their rings []. These heterocycles hold immense potential in drug discovery and material science.
Formamidine thiocyanate has also piqued the interest of researchers exploring its biological properties. While the exact mechanisms are still under investigation, some studies suggest potential applications in areas like enzyme inhibition and modulation of cellular processes []. Further research is needed to fully understand its biological effects and potential therapeutic implications.
Due to the relatively recent discovery of formamidine thiocyanate (first synthesized in 1971), a comprehensive understanding of its biological properties is still under development.
The unique properties of formamidine thiocyanate have also made it a valuable tool in analytical chemistry. Some studies have explored its use as a complexing agent for metal ions, which can aid in the separation, identification, and quantification of these metal ions []. This application holds promise for various fields, including environmental monitoring and material characterization.
Formamidine thiocyanate, with the chemical formula H₂N=C(NH₂)SCN, is a compound that has gained attention in various fields, particularly in materials science and chemistry. It is a white crystalline powder that is soluble in polar solvents. This compound is notable for its role as an additive in the fabrication of perovskite solar cells, where it enhances the efficiency and stability of these devices. Formamidine thiocyanate is also recognized for its unique structural properties, which contribute to its functionality in
Formamidine thiocyanate can be synthesized through several methods:
These methods highlight the versatility of formamidine thiocyanate in both laboratory and industrial settings.
Formamidine thiocyanate finds its primary application in:
Interaction studies involving formamidine thiocyanate primarily focus on its role as an additive in perovskite solar cells. Research indicates that it interacts favorably with other components of the solar cell structure, improving crystallization and reducing defects within the material. These interactions are crucial for optimizing the performance and longevity of solar cells under operational conditions .
Additionally, studies on its interaction with metal ions suggest potential applications in coordination chemistry and catalysis.
Formamidine thiocyanate shares similarities with several other compounds that contain either a thiourea or thiocyanate functional group. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Formamidinium Thiocyanate | Organic Thiocyanate | Enhances perovskite solar cell stability |
| Methylammonium Thiocyanate | Organic Thiocyanate | Used as a precursor in perovskite formation |
| Thiourea | Organic Compound | Known for its use in agriculture and as a reagent |
| Ammonium Thiocyanate | Inorganic Compound | Often used as a source of thiocyanate ions |
Formamidine thiocyanate's distinct role as an additive in solar technology sets it apart from these similar compounds, emphasizing its importance in modern material science applications.
Formamidine thiocyanate is a chemical compound with the molecular formula Carbon Two Hydrogen Five Nitrogen Three Sulfur, representing a complex organic-inorganic hybrid structure [1] [2] [3]. The compound exhibits a molecular weight of 103.14 grams per mole, as consistently reported across multiple sources [1] [4] [2]. Alternative documentation presents minor variations, with some sources citing 103.15 grams per mole [4], though the difference is within acceptable measurement tolerances for analytical chemistry applications.
The compound is also known by the synonym formamidinium thiocyanate, reflecting its cationic formamidinium component paired with the thiocyanate anion [1] [3] [5]. The Chemical Abstracts Service registry number for this compound is 1821033-48-0, providing a unique identifier for regulatory and research purposes [1] [2] [3].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Carbon Two Hydrogen Five Nitrogen Three Sulfur | [1] [2] [3] |
| Molecular Weight | 103.14 grams per mole | [1] [2] |
| Alternative Molecular Weight | 103.15 grams per mole | [4] |
| Chemical Abstracts Service Number | 1821033-48-0 | [1] [2] [3] |
| Standard International Chemical Identifier Key | FWTZHLAHNTZZGE-UHFFFAOYSA-N | [4] |
The structural characterization of formamidine thiocyanate relies on multiple analytical techniques to confirm its molecular composition and arrangement [6] [7]. Nuclear magnetic resonance spectroscopy serves as a primary method for structural confirmation, with proton nuclear magnetic resonance analysis confirming the compound conforms to its expected structure [5] [6]. The technique provides detailed information about the hydrogen environments within both the formamidine and thiocyanate components of the molecule.
Single-crystal X-ray diffraction represents another fundamental approach for structural determination of formamidinium-based compounds [8] [9]. This technique has been successfully employed for related formamidinium salts, providing comprehensive three-dimensional structural information including bond lengths, bond angles, and crystal packing arrangements [8]. The method enables precise determination of intermolecular interactions and hydrogen bonding patterns that are crucial for understanding the compound's solid-state properties.
Computational methods, including density functional theory calculations, complement experimental structural characterization techniques [10] [8]. These theoretical approaches provide insights into electronic structure, molecular geometry optimization, and vibrational properties that support experimental findings [10] [7]. The combination of experimental and computational methods ensures robust structural characterization and validates proposed molecular arrangements.
The bonding characteristics of formamidine thiocyanate arise from the interaction between the formamidine cation and thiocyanate anion components [4] [11]. The formamidine moiety exhibits unique electronic properties due to its conjugated system, where electron delocalization occurs across the carbon-nitrogen framework [11]. This delocalization contributes to the stability and reactivity patterns observed in formamidine-containing compounds.
The thiocyanate group demonstrates characteristic bonding patterns with distinct carbon-nitrogen and carbon-sulfur bond properties [12] [13]. Vibrational spectroscopic studies of thiocyanate compounds reveal that the carbon-nitrogen stretching frequency typically occurs around 2100-2250 wavenumbers, while carbon-sulfur stretching appears in the 700-800 wavenumber region [12] [13]. These spectroscopic signatures provide crucial information about the electronic environment and bonding characteristics within the thiocyanate component.
Theoretical investigations of formamidine derivatives indicate significant electron density distribution effects that influence molecular reactivity and intermolecular interactions [11] [7]. The electron distribution patterns in formamidine compounds show pronounced effects on hydrogen bonding capabilities and overall molecular stability [11]. These electronic characteristics directly impact the compound's physical and chemical properties, including its solubility behavior and thermal stability.
Formamidine thiocyanate presents as a white to almost white crystalline powder or crystal form under standard laboratory conditions [5] [6]. The compound exhibits a solid physical state at room temperature, consistent with typical ionic salt characteristics [1] [6]. Commercial specifications indicate the material appears as white crystals or powder with high purity levels, typically exceeding 96-98 percent [5] [6].
The crystalline nature of formamidine thiocyanate reflects its ionic structure, where the formamidine cations and thiocyanate anions arrange in an ordered solid-state lattice [1] [4]. This crystalline arrangement contributes to the compound's stability and handling characteristics, making it suitable for various research and industrial applications [1].
Physical appearance assessments conducted by multiple suppliers consistently report the white coloration and crystalline morphology as defining characteristics [5] [6]. The uniformity of these observations across different sources validates the reproducible nature of the compound's physical appearance under proper synthesis and storage conditions.
Formamidine thiocyanate demonstrates significant hygroscopic properties, indicating a strong tendency to absorb moisture from the surrounding atmosphere [6] [14]. This hygroscopic behavior necessitates specific storage and handling protocols to maintain compound integrity and prevent degradation [14]. The compound's affinity for water molecules can lead to structural changes and potential decomposition if not properly managed.
The hygroscopic nature of formamidine thiocyanate requires storage under inert gas conditions to minimize moisture exposure [6] [14]. Argon-charged storage environments are commonly recommended to preserve compound stability and prevent unwanted chemical reactions with atmospheric moisture [1] [14]. This storage requirement reflects the compound's sensitivity to environmental humidity and the importance of moisture control in handling procedures.
Industrial handling protocols emphasize the need for immediate protection from moisture exposure during transfer and processing operations [14]. The compound's hygroscopic properties can significantly impact its flow characteristics, dissolution behavior, and overall performance in various applications, making moisture control a critical aspect of quality maintenance.
The solubility characteristics of formamidine thiocyanate demonstrate selectivity toward polar solvents, consistent with its ionic nature [1] [4]. The compound exhibits dissolution in polar solvent systems, which facilitates its use in various chemical and analytical applications [1]. This solubility behavior reflects the strong intermolecular interactions between the ionic components of the compound and polar solvent molecules.
Comparative solubility studies of related formamidine compounds indicate enhanced dissolution in protic solvents compared to aprotic systems [15] [16]. The presence of hydrogen bonding capabilities in both the formamidine cation and potential solvent molecules contributes to favorable solvation energetics [15]. These interactions promote effective dissolution and stabilization of the compound in solution phase.
The solubility profile of formamidine thiocyanate in aqueous systems demonstrates the compound's potential for various analytical and synthetic applications [15] [17]. Water-based solubility enables the use of the compound in biological and environmental research contexts where aqueous media are preferred [15]. The dissolution behavior in different solvent systems provides important information for optimizing reaction conditions and purification procedures.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for formamidine thiocyanate through analysis of both proton and carbon-13 environments [5] [18] [19]. Proton nuclear magnetic resonance spectra of formamidine-containing compounds typically exhibit characteristic signals corresponding to the amino protons and the formyl carbon-bound hydrogen [18] [19]. These spectroscopic signatures enable precise identification and structural confirmation of the compound.
The nuclear magnetic resonance behavior of formamidine derivatives demonstrates temperature-dependent effects that provide insights into molecular dynamics and tautomeric equilibria [18]. Low-temperature nuclear magnetic resonance experiments can resolve individual tautomeric forms and exchange processes that occur at higher temperatures [18]. This temperature dependence offers valuable information about the compound's conformational flexibility and stability.
Quantitative nuclear magnetic resonance analysis serves as a reliable method for purity determination in formamidine thiocyanate samples [5]. The technique enables precise quantification of the compound relative to internal standards, providing accuracy levels suitable for analytical and quality control applications [5]. Integration of nuclear magnetic resonance signals allows for comprehensive assessment of compound composition and potential impurities.
Fourier transform infrared spectroscopy provides detailed vibrational information for formamidine thiocyanate, revealing characteristic absorption bands for both molecular components [20] [21] [7]. The technique enables identification of specific functional groups through their unique vibrational frequencies, particularly the carbon-nitrogen stretching modes in the thiocyanate component and nitrogen-hydrogen stretching in the formamidine portion [12] [13].
The thiocyanate group exhibits distinctive infrared absorption patterns with carbon-nitrogen stretching typically appearing around 2100-2250 reciprocal centimeters [12] [13]. Carbon-sulfur stretching vibrations in thiocyanate compounds generally occur in the 700-800 reciprocal centimeter region, providing complementary identification information [12]. These spectroscopic markers serve as fingerprint characteristics for thiocyanate-containing compounds.
Formamidine components demonstrate characteristic nitrogen-hydrogen stretching absorptions in the 3200-3400 reciprocal centimeter range, along with carbon-nitrogen stretching modes that can appear around 1600-1650 reciprocal centimeters [21] [13]. The combination of these spectroscopic features enables comprehensive identification and characterization of formamidine thiocyanate samples [7]. Advanced computational methods can predict and interpret these vibrational spectra with high accuracy, supporting experimental observations.
Mass spectrometry analysis of formamidine thiocyanate provides molecular weight confirmation and fragmentation pattern information essential for structural characterization [22] [23]. The technique enables precise determination of the molecular ion peak corresponding to the intact compound, confirming the expected molecular weight of 103.14 atomic mass units [1] [23]. This mass spectral data validates the molecular formula and provides confidence in compound identity.
Fragmentation patterns observed in mass spectrometry analysis reveal information about the stability and decomposition pathways of formamidine thiocyanate [22] [24]. Thermal degradation studies using coupled thermogravimetry-mass spectrometry techniques have identified specific decomposition products from related formamidinium compounds [22] [24]. These studies provide insights into the compound's thermal behavior and potential breakdown mechanisms under elevated temperature conditions.
Chemical ionization mass spectrometry methods have been successfully applied to thiocyanate-containing compounds, demonstrating high sensitivity and selectivity for analytical applications [23]. The technique offers advantages in terms of reduced fragmentation compared to electron impact methods, enabling better molecular ion observation and structural characterization [23]. These mass spectrometric approaches support comprehensive analytical characterization of formamidine thiocyanate in various research contexts.
The thermal stability of formamidine thiocyanate relates closely to the behavior of its constituent formamidine and thiocyanate components under elevated temperature conditions [22] [24] [25]. Research on related formamidinium compounds indicates that thermal decomposition typically begins at temperatures above 95 degrees Celsius, with the formation of various degradation products including hydrogen cyanide and symmetric triazine [22] [24]. These decomposition pathways provide important information about the compound's thermal limits and potential applications.
Thermogravimetric analysis of formamidinium-based compounds reveals multi-step decomposition processes that depend on heating rate and atmospheric conditions [22] [25]. The initial mass loss typically corresponds to the organic cation component, while subsequent decomposition stages involve more complex rearrangement and degradation reactions [24] [25]. Understanding these thermal decomposition mechanisms is crucial for determining appropriate processing and storage temperatures.
Comparative thermal stability studies indicate that formamidinium compounds generally exhibit greater thermal resilience compared to related methylammonium analogs [24] [25]. This enhanced stability arises from higher activation energies required for decomposition reactions and more favorable thermodynamic parameters [24]. The improved thermal characteristics make formamidine thiocyanate potentially suitable for applications requiring moderate temperature stability.
Formamidine thiocyanate demonstrates significant sensitivity to environmental moisture, as evidenced by its hygroscopic behavior and associated handling requirements [6] [14]. The compound's interaction with atmospheric water can lead to structural changes and potential chemical degradation over time [14]. This environmental sensitivity necessitates careful control of storage and handling conditions to maintain compound integrity.
The compound exhibits compatibility issues with various chemical substances, requiring careful consideration of storage environments to prevent unwanted reactions [14]. Strong oxidizers, acids, and bases can potentially interact with formamidine thiocyanate, leading to decomposition or dangerous reaction products [26] [14]. These compatibility concerns emphasize the importance of proper chemical segregation and storage protocols.
Light sensitivity may also influence the stability of formamidine thiocyanate, as recommended storage conditions typically specify cool and dark environments [6] [14]. Photodegradation processes can affect the structural integrity of formamidine-containing compounds, particularly under prolonged exposure to ultraviolet radiation [14]. Protection from light exposure represents an important aspect of maintaining compound quality during storage and handling.
The primary synthetic route for formamidine thiocyanate involves the direct reaction of formamide with ammonium thiocyanate under acidic conditions. This method represents the most commonly employed approach for the preparation of this compound [2]. The reaction typically proceeds according to the following mechanism:
The synthesis is carried out by heating formamide (molecular formula: HCONH₂) with ammonium thiocyanate (NH₄SCN) in the presence of acid catalysts such as sulfuric acid or hydrochloric acid . The reaction conditions generally require temperatures ranging from 120-180°C, with the acid catalyst facilitating the nucleophilic attack and subsequent condensation process [3].
The mechanism proceeds through several key steps. Initially, the acid catalyst protonates the formamide molecule, enhancing its electrophilicity at the carbonyl carbon. The thiocyanate anion from ammonium thiocyanate then undergoes nucleophilic attack, leading to the formation of intermediate species. Subsequently, ammonia elimination occurs, followed by cyclization and rearrangement to yield the final formamidine thiocyanate product [4] [3].
This synthetic pathway typically achieves yields ranging from 70-95%, depending on the specific reaction conditions employed [5]. The reaction is generally complete within several hours under the specified temperature conditions, making it a practical method for laboratory-scale synthesis.
Several alternative synthetic approaches have been developed for the preparation of formamidine thiocyanate, each offering distinct advantages under specific reaction conditions.
Direct Condensation Methods: Alternative condensation routes involve various acid-catalyzed reactions using different starting materials. These methods typically operate at lower temperatures (100-150°C) compared to the primary route, though they may result in slightly reduced yields (60-85%) [6] [7]. The advantage of these methods lies in their milder reaction conditions and reduced energy requirements.
Multi-step Synthesis Approaches: A sequential formylation-condensation process has been developed using dimethylformamide as both reagent and solvent [8]. This approach proceeds through an initial formylation step followed by intramolecular condensation, typically requiring temperatures above 165°C. The method demonstrates excellent yields (85-95%) and offers high selectivity for the desired product [8].
Electrochemical Synthesis: A novel electrochemical approach has been developed for the synthesis of formamidine derivatives [9] [10]. This method employs aqueous acidic electrolyte conditions and proceeds via cathodic reduction of cyanamide precursors. While this approach operates at room temperature and represents a more environmentally friendly alternative, the yields are typically lower (54%) compared to thermal methods [9] [10].
The mechanistic understanding of formamidine thiocyanate synthesis involves complex multi-step processes that have been elucidated through detailed kinetic and spectroscopic studies.
Primary Mechanism: The reaction between formamide and ammonium thiocyanate proceeds through a series of well-defined steps [4] [11]. Initial protonation of formamide by the acid catalyst occurs at the oxygen atom, creating a more electrophilic carbon center. This is followed by nucleophilic attack from the thiocyanate anion, leading to the formation of a tetrahedral intermediate. Subsequent elimination of water and ammonia, combined with intramolecular rearrangement, results in the formation of the formamidine thiocyanate product [4].
Autocatalytic Behavior: Studies have revealed that thiocyanate ions can exhibit autocatalytic behavior in certain formamidine-related reactions [12] [13]. The thiocyanate ion formed as a product can act as a powerful catalyst for subsequent nitrosation reactions, leading to complex kinetic behavior. This autocatalytic mechanism has been demonstrated through detailed kinetic analysis, revealing bimolecular rate constants for various nitrosating agents [12] [13].
Solvent Effects: The reaction mechanism is significantly influenced by solvent effects and environmental conditions [4] [11]. In aqueous solutions, the mechanism involves protonation steps facilitated by water molecules, whereas in non-aqueous systems, different pathways may predominate. Temperature-dependent studies have shown that higher temperatures favor complete conversion while lower temperatures may lead to incomplete reactions or side product formation [4].
The purification of formamidine thiocyanate requires specialized techniques due to its hygroscopic nature and sensitivity to moisture and air.
Crystallization Methods: The primary purification technique involves recrystallization from appropriate solvents. The compound typically forms white to almost white crystalline powder [2] [14] [15]. Recrystallization is commonly performed using polar solvents, taking advantage of the compound's good solubility in such media [15] [16].
Vacuum Filtration: Following synthesis, the crude product is typically subjected to vacuum filtration using medium-porosity glass frits to remove impurities and unreacted starting materials [17]. This step is crucial for removing any residual ammonium salts or acid catalysts that may be present.
Extraction and Washing: Various extraction techniques have been employed for purification [9]. These may include washing with specific solvents to remove impurities while retaining the desired product. The choice of extraction solvent depends on the specific impurities present and the desired level of purity.
Drying Under Inert Atmosphere: Due to the hygroscopic nature of formamidine thiocyanate, final drying must be performed under inert atmosphere conditions, typically under argon gas [14] [16]. Storage under argon atmosphere at temperatures below 15°C is recommended to maintain product integrity [16].
Comprehensive quality control measures are essential for ensuring the purity and identity of formamidine thiocyanate products.
High-Performance Liquid Chromatography (HPLC): HPLC analysis represents the gold standard for purity determination [18] [19]. Modern HPLC methods can achieve detection limits as low as 0.01-0.04 μg/L and provide excellent resolution for separating formamidine thiocyanate from potential impurities [18]. The method typically employs reversed-phase columns with appropriate mobile phase compositions optimized for the specific compound characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are routinely employed for structural confirmation and purity assessment [16] [20] [19]. The NMR spectrum provides definitive structural information and can detect the presence of impurities or degradation products. Commercial specifications typically require NMR confirmation of structure as part of quality control protocols [19].
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides rapid identification of functional groups and can detect the presence of moisture or other contaminants [21] [22]. The technique is particularly useful for verifying the presence of characteristic formamidine and thiocyanate functional groups.
Mass Spectrometry: Various mass spectrometric techniques, including GC-MS and LC-MS/MS, are employed for trace analysis and impurity detection [23] [18] [24]. These methods offer exceptional sensitivity and can detect formamidine thiocyanate at concentrations as low as 3.3 ± 1.2 fmol [25].
Purity Standards: Commercial formamidine thiocyanate typically meets purity specifications of >98.0% by total nitrogen content [2] [14] [15] [16]. This specification reflects the high purity achievable through modern synthetic and purification methods. Quality control protocols typically include multiple analytical techniques to ensure comprehensive characterization of the final product.
Physical Property Verification: Standard quality control measures include verification of physical properties such as appearance (white to almost white powder), solubility characteristics, and thermal stability [2] [15] [16]. These properties serve as additional confirmation of product identity and quality.
| Synthesis Method | Reaction Conditions | Temperature (°C) | Catalyst/Additive | Yield (%) |
|---|---|---|---|---|
| Formamide + Ammonium Thiocyanate (Primary) | Heated with acid catalyst (H₂SO₄/HCl) | 120-180 | Sulfuric acid or Hydrochloric acid | 70-95 |
| Alternative Route 1: Direct condensation | Various condensation conditions | 100-150 | Various acid catalysts | 60-85 |
| Alternative Route 2: Multi-step synthesis | Sequential formylation-condensation | 165+ | DMF as dual reagent/solvent | 85-95 |
| Electrochemical synthesis | Aqueous acidic electrolyte | Room temperature | Electrochemical conditions | 54 |
| Analytical Method | Detection Limit | Sample Preparation | Application | Advantages |
|---|---|---|---|---|
| HPLC-MS/MS | 0.01-0.04 μg/L | Protein precipitation with acetone | Quantitative analysis | High sensitivity, selective |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation | Standard sample preparation | Structure confirmation | Structural information |
| FTIR Spectroscopy | Functional group identification | KBr pellet or neat sample | Functional group analysis | Rapid identification |
| Gas Chromatography-MS | 3.3 ± 1.2 fmol | Derivatization required | Trace analysis | Ultra-sensitive |
| Fluorescence Detection | 9.37 nM (CN detection) | Post-column König reaction | Sensitive detection | Fast analysis |
| ICP-MS (for thiocyanate detection) | Higher than fluorescence | Direct injection | Elemental analysis | Robust against matrix |
| Property | Value | Source/Reference |
|---|---|---|
| Molecular Formula | C₂H₅N₃S | Multiple suppliers |
| Molecular Weight (g/mol) | 103.14 | Chemical databases |
| CAS Number | 1821033-48-0 | CAS registry |
| Physical State | Solid | TCI, Aladdin Scientific |
| Color | White to almost white | Commercial specifications |
| Purity (commercial) | >98.0% (by total nitrogen) | TCI, Aladdin specifications |
| Melting Point | Not specified in sources | Limited data available |
| Solubility | Polar solvents | Based on structure |
| Storage Conditions | Argon atmosphere, <15°C, hygroscopic | TCI storage recommendations |
Irritant